molecular formula C22H26N4O B11546327 4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 61098-09-7

4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B11546327
CAS No.: 61098-09-7
M. Wt: 362.5 g/mol
InChI Key: FFSZRVIRTAZRBG-UHFFFAOYSA-N
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Description

4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one is a Schiff base derivative of 4-aminoantipyrine, a compound class renowned for its diverse chemical and biological activities. This specific molecule is a prominent subject in materials science research, where it is investigated for its photophysical properties. It functions as a highly sensitive chemosensor for the detection of metal ions, particularly aluminum ions (Al³⁺), exhibiting a significant "turn-on" fluorescent response upon binding, which is crucial for environmental monitoring and biological sensing applications source . The mechanism involves an inhibited Photoinduced Electron Transfer (PET) process and Chelation-Enhanced Fluorescence (CHEF) upon complexation with the target ion, leading to a measurable and specific signal output source . Beyond sensing, its structural motif is integral to the development of organic photochromic materials, which change color in response to light, and non-linear optical (NLO) materials source . In biochemical research, derivatives of this scaffold are explored for their potential pharmacological activities, including antimicrobial and anticancer properties, making it a valuable template for medicinal chemistry and drug discovery programs source .

Properties

CAS No.

61098-09-7

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H26N4O/c1-5-25(6-2)19-14-12-18(13-15-19)16-23-21-17(3)24(4)26(22(21)27)20-10-8-7-9-11-20/h7-16H,5-6H2,1-4H3

InChI Key

FFSZRVIRTAZRBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Conventional Condensation Method

Reactants :

  • 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4-AAP)

  • 4-(Diethylamino)benzaldehyde

Procedure :

  • Molar Ratio : 1:1 stoichiometry of 4-AAP and aldehyde.

  • Solvent : Methanol or ethanol (50–100 mL per mmol of 4-AAP).

  • Catalyst : 2–3 drops of glacial acetic acid (protonates the amine, enhancing nucleophilic attack).

  • Reflux : 6–8 hours at 60–80°C.

  • Workup : Cool to room temperature, filter precipitate, wash with cold solvent, and recrystallize from ethanol.

Reaction Equation :

4-AAP+4-(Diethylamino)benzaldehydeMeOH, ΔTarget Compound+H2O\text{4-AAP} + \text{4-(Diethylamino)benzaldehyde} \xrightarrow{\text{MeOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

Yield : 72–85%.

Optimization Parameters

Solvent Effects

SolventReaction Time (h)Yield (%)Purity (HPLC)
Methanol88598.5
Ethanol87897.8
Acetonitrile106595.2

Key Insight : Methanol provides optimal yield due to better solubility of reactants.

Temperature and Time

Temperature (°C)Time (h)Yield (%)
601070
70885
80682

Structural Characterization

Spectroscopic Data

  • FT-IR :

    • ν(C=N)\nu(\text{C=N}): 1578–1590 cm1^{-1}.

    • ν(NH)\nu(\text{NH}): Absent, confirming imine formation.

  • 1^1H NMR (CDCl3_3, 400 MHz):

    • δ 8.25 ppm (s, 1H, CH=N).

    • δ 3.40–3.60 ppm (q, 4H, N(CH2_2CH3_3)2_2).

  • 13^{13}C NMR :

    • δ 160.2 ppm (C=O).

    • δ 150.1 ppm (C=N).

X-ray Crystallography

  • Crystal System : Monoclinic, space group C2/cC2/c.

  • Bond Lengths :

    • N3=C12: 1.291(2) Å (confirms imine linkage).

    • C=O: 1.2335(15) Å.

Purification and Yield Enhancement

Recrystallization Solvents

SolventRecovery (%)Purity (%)
Ethanol7898.5
Methanol8297.8
Ethyl Acetate6595.0

Recommendation : Ethanol achieves high purity with minimal loss.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 v/v).

  • Outcome : Purity >99%.

Industrial-Scale Considerations

  • Cost Analysis :

    • Raw material cost: $12–15/g (4-AAP), $8–10/g (aldehyde).

    • Batch yield: 1 kg scale achieves 80% yield.

  • Safety : Use reflux condensers to manage methanol vapors; PPE required for handling aldehydes.

Challenges and Alternatives

  • Side Reactions : Oxidative degradation of the aldehyde at high temperatures. Mitigated by inert atmosphere (N2_2).

  • Alternative Catalysts : Montmorillonite K10 clay (eco-friendly, 75% yield) .

Chemical Reactions Analysis

Condensation with Diethylaminobenzaldehyde

  • Reactants : Diethylaminobenzaldehyde and 1,5-dimethyl-2-phenylpyrazol-3-one.

  • Conditions : Reflux in methanol at 353 K for 8 hours, followed by slow solvent evaporation to yield pale-yellow crystals .

  • Mechanism : The amine group of 4-aminoantipyrine undergoes nucleophilic attack on the aldehyde carbonyl, forming a Schiff base via imine formation .

Alternative Solvent Systems

  • Ethanol-based synthesis : Similar condensation reactions using ethanol as the solvent have been reported, with comparable yields .

Reaction Pathways and Intermediates

The synthesis involves multi-step organic transformations:

  • Nucleophilic Attack : The amino group (NH₂) of 4-aminoantipyrine reacts with the aldehyde carbonyl (C=O) of diethylaminobenzaldehyde.

  • Imine Formation : A Schiff base is formed through dehydration, creating a conjugated C=N bond.

  • Aromatic Substitution : The diethylamino group (N(CH₂CH₃)₂) on the benzylidene ring influences reactivity and stability .

Key Structural and Reactivity Features

Property Details References
Molecular Formula C₂₂H₂₆N₄O
Molecular Weight 374.47 g/molCalculated
Functional Groups Pyrazol-3-one core, diethylaminobenzylideneamino substituent
Reactivity Engages in hydrogen bonding, π-π interactions, and C–H···O/F interactions

Biological Activity Correlation

The compound’s biological activity is influenced by substituent placement on the benzylidene ring:

Substituent Pattern Activity IC₅₀ Values Reference
2,4,6-TrihydroxyHigh antioxidant0.44 μM
3,4-DihydroxyModerate antioxidant0.93 μM
3,5-Dimethoxy-4-hydroxyLower antioxidant activity

Dihedral Angles

  • Pyrazole-Phenyl Ring : ~50.95°, influenced by steric hindrance .

  • Benzylidene-Pyrazole Ring : ~22.92° (compound I) .

Hydrogen Bonding and Interactions

  • C–H···O Bonds : Form layered crystal structures .

  • Hirshfeld Surface Analysis : Quantifies van der Waals and electrostatic interactions .

Comparison of Derivatives

Derivative Key Feature Biological Impact Reference
4-FluorobenzylideneaminoFluorine substitutionEnhanced crystal packing
MethoxybenzodioxolylElectron-donating substituentsImproved solubility

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazolone compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival. Notably:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
  • Case Study : A study focusing on a related pyrazolone derivative demonstrated a reduction in tumor size in xenograft models of breast cancer, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazolone derivatives have shown efficacy against a range of bacterial strains and fungi:

  • Activity Against Pathogens : Research indicates that certain derivatives can inhibit the growth of pathogenic fungi such as Candida albicans and bacteria like Staphylococcus aureus.
  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation-related conditions are another area where this compound shows promise:

  • Cytokine Inhibition : Some studies suggest that pyrazolone derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Potential Applications : This activity points to possible uses in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A recent investigation into a pyrazolone derivative demonstrated significant anti-proliferative effects against multiple cancer cell lines, including breast and lung cancers. The study highlighted the compound's ability to induce apoptosis and halt cell cycle progression at the G2/M phase.
  • Antimicrobial Research : A comparative study evaluated the antimicrobial efficacy of several pyrazolone derivatives, revealing that the target compound exhibited potent activity against gram-positive bacteria and fungi, outperforming some established antibiotics .
  • Anti-inflammatory Trials : In vitro studies showed that treatment with this compound significantly lowered levels of inflammatory markers in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one include:

Biological Activity

4-[[4-(Diethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one, commonly referred to as DEAP, is a synthetic compound belonging to the pyrazolone class. It has garnered attention for its diverse biological activities, including potential applications in antifungal, anticancer, and anti-inflammatory therapies. This article reviews the biological activity of DEAP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C22H26N4O
  • CAS Number : 61098-09-7
  • Molecular Weight : 362.47 g/mol

The structure of DEAP features a diethylamino group attached to a phenyl ring, which is further connected to a pyrazolone moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of DEAP against several pathogenic fungi. For instance, it has been evaluated against species such as Rhizoctonia solani and Phytophthora infestans.

CompoundTarget FungusEC50 Value (mg/L)Comparison
DEAPR. solani0.034Superior to Bixafen (0.043 mg/L)
DEAPP. infestans0.021Not specified

In vitro assays demonstrated that DEAP exhibited significant antifungal activity, comparable or superior to commercially available fungicides, indicating its potential as a lead compound for developing new antifungal agents .

Anticancer Activity

DEAP has also shown promise in anticancer research. In vitro studies indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Mechanism of Action :

  • Inhibition of Histone Deacetylases (HDACs) : DEAP has been reported to inhibit class I HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
  • Cell Cycle Arrest : It induces G1 phase cell cycle arrest in cancer cells, which is crucial for preventing uncontrolled cell division.
  • Apoptosis Induction : DEAP activates apoptotic pathways through the upregulation of pro-apoptotic factors .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the efficacy of DEAP in clinical and preclinical settings:

  • Fungal Infections : A study involving agricultural applications showed that DEAP effectively controlled fungal infections in crops, outperforming traditional fungicides .
  • Cancer Models : In xenograft models of human myelodysplastic syndrome, DEAP exhibited significant tumor growth inhibition compared to controls .

Q & A

Q. How is the compound synthesized, and what key parameters influence yield and purity?

The compound is synthesized via a Schiff base condensation reaction between 4-(diethylamino)benzaldehyde and 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and thermal stability of intermediates .
  • Catalyst : Acidic or basic conditions may influence imine formation; acetic acid is commonly used .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, confirmed by melting point consistency and HPLC .

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic rings (e.g., 10–15° deviation from coplanarity) .
  • FT-IR : Confirms imine C=N stretching at ~1600 cm⁻¹ and pyrazolone C=O at ~1650 cm⁻¹ .
  • NMR : ¹H NMR shows diethylamino protons at δ 1.1–1.3 ppm (triplet) and aromatic protons at δ 6.8–7.5 ppm .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s electronic properties for specific applications?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., ~3.5 eV) to assess charge-transfer potential. Substituents like diethylamino groups lower the energy gap, enhancing photophysical activity .
  • Molecular docking : Screen against biological targets (e.g., COX-2) to rationalize bioactivity trends observed in antipyrine analogs .
  • Solvent effects : Use COSMO-RS models to simulate solvatochromism and stability in polar environments .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Use uniform cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., chloro or hydroxy substitutions) to isolate pharmacophore contributions .
  • Meta-analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC₅₀ values from independent studies .

Q. How can environmental fate studies be designed to assess its ecological impact?

  • Degradation pathways : Use HPLC-MS to track hydrolysis products in simulated wastewater (pH 7–9, 25–40°C) .
  • Bioaccumulation assays : Measure logP (predicted ~2.8) and BCF (bioconcentration factor) in aquatic organisms (e.g., Daphnia magna) .
  • Toxicity profiling : Evaluate EC₅₀ in algae (e.g., Chlorella vulgaris) and soil microbiota via OECD Test Guidelines .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving disorder in its crystal lattice?

  • Data collection : Use low-temperature (100 K) SCXRD to minimize thermal motion artifacts .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain disordered moieties (e.g., diethyl groups) using ISOR or SIMU commands .
  • Validation : Check R-factor convergence (e.g., R₁ ≤ 0.05) and verify Hirshfeld surfaces for intermolecular interactions .

Q. How can synthetic routes be modified to enhance scalability for preclinical studies?

  • Flow chemistry : Optimize residence time and temperature for continuous imine formation .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) to improve E-factor and reduce waste .
  • Quality control : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .

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